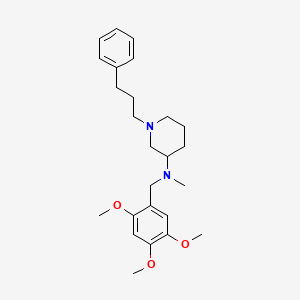![molecular formula C21H32N2O2 B3821368 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3821368.png)
2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol
Overview
Description
2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol, commonly known as ABE-657, is a chemical compound that has been widely studied for its potential therapeutic applications. ABE-657 is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas and gastrointestinal tract. The activation of GPR119 has been shown to stimulate the release of insulin and incretin hormones, which are involved in the regulation of glucose homeostasis. In
Mechanism of Action
The mechanism of action of ABE-657 involves the activation of 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol, which is a member of the G protein-coupled receptor family. Upon binding to ABE-657, 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol activates a signaling pathway that leads to the release of insulin and incretin hormones. The activation of 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol also promotes the uptake of glucose by muscle and adipose tissue, which can help to improve glucose homeostasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABE-657 have been extensively studied in animal models. ABE-657 has been shown to increase insulin secretion and improve glucose tolerance in mice and rats. In addition, ABE-657 has been shown to reduce food intake and body weight in obese mice. These effects are thought to be mediated by the activation of 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol and the subsequent release of incretin hormones.
Advantages and Limitations for Lab Experiments
One of the main advantages of ABE-657 for lab experiments is its high selectivity for 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol. This allows researchers to study the effects of 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol activation without the confounding effects of other receptors. In addition, the synthesis of ABE-657 has been optimized to produce high yields and purity, making it suitable for further research. However, one limitation of ABE-657 is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Future Directions
For the research of ABE-657 include the potential use in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Scientific Research Applications
ABE-657 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. The activation of 2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol by ABE-657 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, ABE-657 has been shown to increase the release of incretin hormones, which can enhance insulin secretion and reduce food intake. These findings suggest that ABE-657 has the potential to be developed into a novel therapeutic agent for the treatment of metabolic disorders.
properties
IUPAC Name |
2-[1-cyclopentyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-15-25-21-10-6-3-7-18(21)16-22-12-13-23(19-8-4-5-9-19)20(17-22)11-14-24/h2-3,6-7,10,19-20,24H,1,4-5,8-9,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPCHOJBEQYCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(Allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)
![1-benzyl-1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidinium chloride](/img/structure/B3821349.png)
![3-[4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B3821360.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3821363.png)

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)